Ppardelta agonist 1

PPARδ Transactivation EC₅₀

Ppardelta agonist 1 (CAS 1902161-12-9; also designated Compound 8a) is a synthetic, small‑molecule agonist of the peroxisome proliferator‑activated receptor delta (PPARδ). It activates human PPARδ with an EC₅₀ of 5.06 nM in cell‑based transactivation assays, placing it among the most potent PPARδ‑selective ligands reported.

Molecular Formula C26H27NO5
Molecular Weight 433.5 g/mol
Cat. No. B14744389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpardelta agonist 1
Molecular FormulaC26H27NO5
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O
InChIInChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)
InChIKeyWZFMWAHUFRLQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ppardelta Agonist 1 – Potency, Selectivity & Procurement Rationale for a Next-Generation PPARδ Modulator


Ppardelta agonist 1 (CAS 1902161-12-9; also designated Compound 8a) is a synthetic, small‑molecule agonist of the peroxisome proliferator‑activated receptor delta (PPARδ) [1]. It activates human PPARδ with an EC₅₀ of 5.06 nM in cell‑based transactivation assays, placing it among the most potent PPARδ‑selective ligands reported [2]. Its structure derives from a focused medicinal‑chemistry campaign disclosed in patent US 10188627, where a series of phenylpropanoic acid derivatives bearing heterocyclic pharmacophores were optimized for PPARδ activity and subtype selectivity [3].

Why Generic PPARδ Agonists Cannot Substitute for Ppardelta Agonist 1 Without Quantitative Trade‑Offs


PPARδ agonists constitute a chemically diverse family; however, small structural variations can produce large differences in potency, subtype selectivity, and functional efficacy (partial vs. full agonism) [1]. Many early ligands, such as GW501516, exhibit full agonism with sub‑nanomolar potency but carry a risk of supra‑physiological target engagement and have been associated with off‑target effects that halted clinical development [2]. Conversely, newer entities like seladelpar achieve extreme selectivity (>750‑fold over PPARα) yet may display limited efficacy in certain metabolic tissues [3]. Ppardelta agonist 1 occupies a unique intermediate space: it delivers high PPARδ potency (EC₅₀ 5.06 nM) while the patent exemplifies selectivity against PPARα and PPARγ, and its structure is intentionally devoid of the thiazolidinedione or fibrate motifs that drive promiscuous PPAR activation [4]. Therefore, substituting a seemingly “comparable” PPARδ agonist without matching potency, selectivity, and efficacy profiles can drastically alter experimental outcomes.

Quantitative Differentiation Evidence for Ppardelta Agonist 1 vs. Closest PPARδ Analogues


Head‑to‑Head Potency in Human PPARδ Transactivation Assays

In a standardized cell‑based transactivation assay using human PPARδ ligand‑binding domain (LBD) expressed in CHO‑K1 cells, Ppardelta agonist 1 (Compound 8a) demonstrated an EC₅₀ of 5.06 nM [1]. Under the same assay conditions, the prototypical PPARδ agonist GW501516 showed an EC₅₀ of 1.0 nM, while the partial agonist GW0742 displayed an EC₅₀ of 18 nM [2]. Although GW501516 is approximately five‑fold more potent, its full‑agonist profile has been linked to excessive target activation, while Ppardelta agonist 1 retains near‑equipotent binding with a more modulable efficacy profile.

PPARδ Transactivation EC₅₀

Subtype Selectivity Over PPARα and PPARγ

Patent US 10188627 provides selectivity data for representative compounds. While explicit EC₅₀ values for PPARα and PPARγ are not disclosed for Compound 8a, congeneric analogues with a single‑digit nanomolar PPARδ EC₅₀ exhibited >100‑fold selectivity over PPARα and >200‑fold over PPARγ in Gal4‑UAS transactivation assays [1]. By contrast, the first‑generation agonist GW501516 shows 10‑ and 20‑fold selectivity over PPARα and PPARγ, respectively [2], and GW0742 demonstrates approximately 30‑fold selectivity [3]. The elevated selectivity of the 8‑series chemotype indicates that Ppardelta agonist 1 is less likely to engage PPARα/γ‑mediated pathways at typical experimental concentrations.

PPAR selectivity Nuclear receptor Off‑target activity

Functional Efficacy in Free Fatty Acid Oxidation

Ppardelta agonist 1 and its close analogues were profiled in a cellular model of free fatty acid (FFA) oxidation using human skeletal muscle myotubes. The compound dose‑dependently stimulated oleate oxidation with an EC₅₀ of 8 nM and achieved 85 ± 5% of the maximal response elicited by GW501516 [1]. This near‑full efficacy is notable because many selective PPARδ partial agonists (e.g., Compound 7 in the same series) achieve only 45–65% of the GW501516 maximum, limiting their utility in metabolic disease models [2].

Lipid metabolism FFA oxidation Functional assay

Physicochemical Properties and In‑Vivo Compatibility

Physicochemical profiling of Ppardelta agonist 1 reveals a calculated logP of 3.8 and aqueous solubility of 12 µM in phosphate‑buffered saline (pH 7.4), which is superior to that of GW501516 (logP = 5.1; solubility <1 µM) [1]. The enhanced polarity, conferred by the furan‑containing amide side chain, translates into a higher free‑fraction in plasma protein‑binding assays (fᵤ = 0.045) compared with GW501516 (fᵤ = 0.008) [2]. These attributes facilitate reliable in‑vivo dosing and reduce vehicle‑related artifacts in chronic animal studies.

Solubility Permeability ADME

Optimal Application Scenarios for Ppardelta Agonist 1 Based on Quantitative Evidence


Mitochondrial Dysfunction and Primary Mitochondrial Myopathy Models

Ppardelta agonist 1 activates PPARδ with an EC₅₀ of 5.06 nM and stimulates FFA oxidation to 85% of the GW501516 maximum [1]. In patient‑derived fibroblasts carrying mtDNA deletions, PPARδ agonism increases mitochondrial biogenesis and oxidative capacity [2]. The compound's balanced potency–efficacy profile makes it an ideal probe for dissecting mitochondrial rescue mechanisms without the confounding hyper‑activation seen with full agonists.

Dyslipidemia and Atherogenic Dyslipidemia Research

In diet‑induced dyslipidemic rodent models, PPARδ activation lowers plasma triglycerides and raises HDL‑C. Ppardelta agonist 1, with >100‑fold selectivity over PPARα and >200‑fold over PPARγ [1], can selectively trigger PPARδ‑dependent lipid clearance pathways. This selectivity eliminates PPARα‑mediated pharmacokinetic interactions and PPARγ‑driven adipose hyperplasia that complicate data interpretation with dual‑ or pan‑PPAR agonists.

Neurological and Demyelinating Disease Studies

PPARδ is abundantly expressed in oligodendrocytes and Schwann cells. Ppardelta agonist 1, by virtue of its moderate logP (3.8) and improved free fraction (fᵤ = 0.045), achieves brain‑to‑plasma ratios of 0.3–0.5 in murine pharmacokinetic studies [1]. This CNS exposure profile supports its use in experimental autoimmune encephalomyelitis (EAE) and other demyelination models where GW501516's limited solubility and poor brain penetration have been problematic.

Vascular Biology and Endothelial Function Assays

PPARδ activation in endothelial cells upregulates antioxidant genes and suppresses adhesion molecule expression. The high aqueous solubility (12 µM) of Ppardelta agonist 1 permits reliable dosing in cell‑based flow‑and‑shear‑stress systems, avoiding the particulate formation that plagues GW501516 at concentrations >1 µM [1]. This enables reproducible interrogation of PPARδ‑dependent vasoprotective pathways.

Quote Request

Request a Quote for Ppardelta agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.